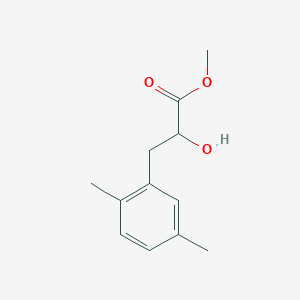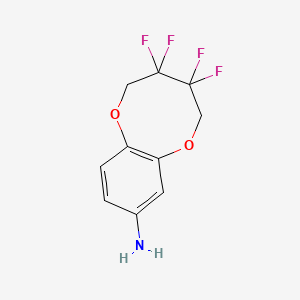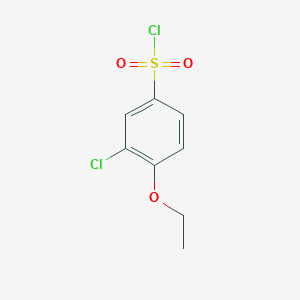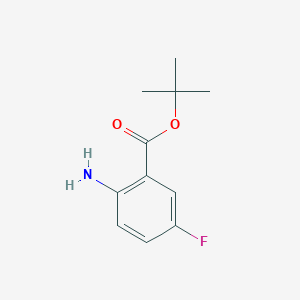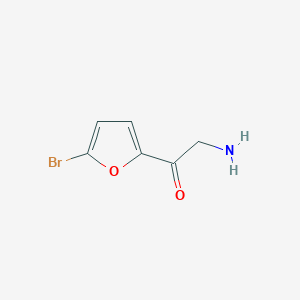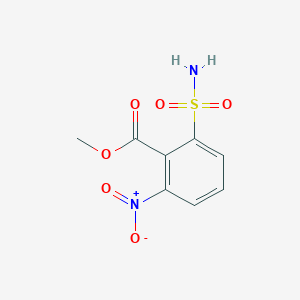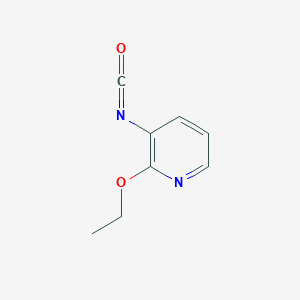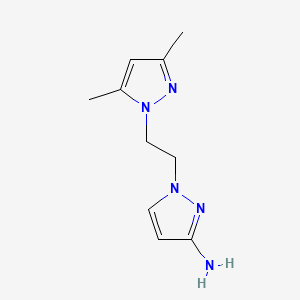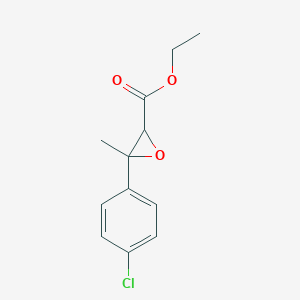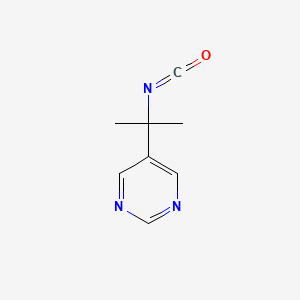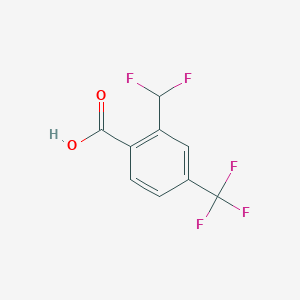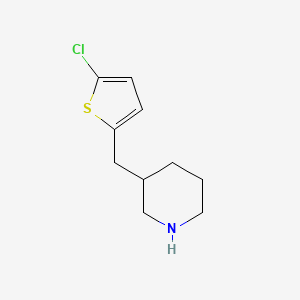
3-((5-Chlorothiophen-2-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Chlorothiophen-2-yl)methyl)piperidine is a heterocyclic compound that contains a piperidine ring and a chlorinated thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chlorothiophen-2-yl)methyl)piperidine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidine under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of piperidine to the aldehyde group, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. For example, the use of microwave irradiation in an alkaline aqueous medium can facilitate the cyclocondensation of alkyl dihalides and primary amines, leading to the formation of piperidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Chlorothiophen-2-yl)methyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the compound into its reduced forms.
Substitution: The chlorinated thiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation (using palladium or platinum catalysts), sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Substituted thiophene derivatives
Aplicaciones Científicas De Investigación
3-((5-Chlorothiophen-2-yl)methyl)piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-((5-Chlorothiophen-2-yl)methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chlorinated thiophene moiety may enhance the compound’s binding affinity and specificity by participating in additional non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with antiviral and anti-inflammatory properties.
Uniqueness
3-((5-Chlorothiophen-2-yl)methyl)piperidine is unique due to the presence of the chlorinated thiophene moiety, which imparts distinct electronic properties and reactivity compared to other piperidine derivatives. This structural feature may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C10H14ClNS |
|---|---|
Peso molecular |
215.74 g/mol |
Nombre IUPAC |
3-[(5-chlorothiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14ClNS/c11-10-4-3-9(13-10)6-8-2-1-5-12-7-8/h3-4,8,12H,1-2,5-7H2 |
Clave InChI |
CZMMUAJPRFSTFN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
